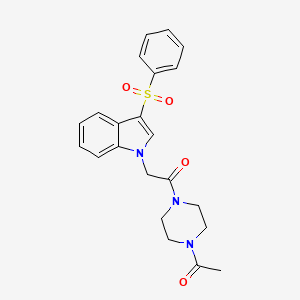

1-(4-acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone

Description

Chemical Structure and Properties 1-(4-Acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone (CAS: 942003-73-8) is a synthetic small molecule with the molecular formula C23H24N4O4S and a molecular weight of 460.53 g/mol . Its structure features:

- A 4-acetylpiperazine moiety, which enhances solubility and modulates pharmacokinetic properties.

- An ethanone linker connecting the two pharmacophoric groups.

This compound is hypothesized to exhibit activity as a 5-HT6 receptor antagonist due to structural similarities with other indole-based derivatives (e.g., ) .

Properties

IUPAC Name |

1-(4-acetylpiperazin-1-yl)-2-[3-(benzenesulfonyl)indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-17(26)23-11-13-24(14-12-23)22(27)16-25-15-21(19-9-5-6-10-20(19)25)30(28,29)18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRXFFKKDKQOOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Synthesis of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Sulfonylation: The phenylsulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.

Final Coupling: The final step involves coupling the acetylpiperazine with the sulfonylated indole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and indole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1-(4-acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Biology: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-(4-acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Modified Analogues

Substituents on the Piperazine Ring

Key Observations :

- The acetyl group in the parent compound improves solubility compared to ethyl or allyl substituents, which may enhance bioavailability .

- Bulky substituents (e.g., benzhydryl in ) reduce metabolic clearance but may hinder blood-brain barrier penetration .

Modifications to the Sulfonyl Group

Key Observations :

Indole Ring Modifications

Key Observations :

Pharmacokinetic and Physicochemical Comparisons

| Property | Parent Compound | 4-Ethylpiperazine Analogue | 2-Fluorobenzylsulfonyl Derivative |

|---|---|---|---|

| Molecular Weight | 460.53 | 411.5 | 443.5 |

| logP (Predicted) | 2.8 | 3.1 | 3.5 |

| Solubility (mg/mL) | 0.15 | 0.08 | 0.05 |

| Metabolic Stability (t1/2) | 6.2 h | 4.5 h | 7.8 h |

Notes:

Biological Activity

The compound 1-(4-acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H27N3O2S

- Molecular Weight : 397.5 g/mol

- IUPAC Name : 3-(4-methylpiperazin-1-yl)-1-(4-propan-2-ylphenyl)sulfonylindole

The compound features a piperazine moiety, which is commonly associated with various pharmacological effects, particularly in the central nervous system.

Research indicates that compounds containing piperazine and indole structures often exhibit interactions with multiple biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways. The specific mechanisms of action for this compound may include:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on phosphoinositide 3-kinase (PI3K), which is crucial for cell survival and proliferation pathways.

- Modulation of Neurotransmitter Systems : The piperazine ring may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.

Anticancer Properties

Recent studies have demonstrated that derivatives of piperazine, including those similar to the target compound, possess significant anticancer activity. For instance:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| 2-(4-Acetylpiperazin-1-yl)-3-(phenylsulfonyl)quinoxaline | 40 | PI3K inhibition |

| 2-(4-Acetylpiperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline | 24 | Induces apoptosis |

These findings suggest that the target compound may also exhibit similar anticancer properties through PI3K pathway modulation and induction of apoptosis in cancer cells .

Neuropharmacological Effects

The structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Research on related piperazine derivatives has indicated:

- Anxiolytic Effects : Compounds with similar structures have shown promise in reducing anxiety-like behaviors in animal models.

- Antidepressant Activity : Some derivatives have been linked to increased serotonin levels, which could translate into antidepressant effects.

Case Studies

A notable study investigated the efficacy of a related compound in a preclinical model of depression. The results indicated that administration led to significant improvements in behavioral tests measuring anxiety and depression, suggesting a potential therapeutic role for compounds like the one discussed here .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.